5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
Overview
Description
5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, also known as CMFO, is a heterocyclic compound containing both aromatic and non-aromatic rings. It is a colorless solid with a molecular weight of 243.57 g/mol. CMFO has a wide range of applications in many areas of scientific research, such as synthetic chemistry, medicinal chemistry, and biochemistry. It is a versatile compound that has been used in the synthesis of various organic compounds, as well as in the development of novel therapeutic agents.
Scientific Research Applications
Anticancer Applications
5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole and its derivatives have shown potential in cancer research. For example, Vinayak, Sudha, and Lalita (2017) synthesized novel amine derivatives of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole and found some compounds to exhibit significant cytotoxicity against human cancer cell lines like HepG2 and Caco-2 (Vinayak, Sudha, & Lalita, 2017). Zhang et al. (2005) discovered a derivative of 1,2,4-oxadiazole that acted as an apoptosis inducer, showing activity against several breast and colorectal cancer cell lines (Zhang et al., 2005).
Antimicrobial Applications
Compounds derived from 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole have been evaluated for antimicrobial properties. Parikh and Joshi (2014) synthesized derivatives that demonstrated significant antimicrobial activity against various bacterial and fungal strains (Parikh & Joshi, 2014). Rai et al. (2010) synthesized a series of novel derivatives that exhibited antibacterial activity against bacteria like Bacillus subtilis and Escherichia coli (Rai et al., 2010).
Applications in Material Science
The compound and its derivatives also find applications in material science. Hamciuc et al. (2005) prepared new fluorinated poly(1,3,4-oxadiazole-ether-imide)s, showcasing their potential in developing materials with high thermal stability and fluorescence properties (Hamciuc, Hamciuc, & Brumǎ, 2005).
Other Applications
- Bhat et al. (2016) synthesized derivatives with potential anti-convulsant and anti-inflammatory activities, supported by molecular docking studies (Bhat et al., 2016).
- In the realm of agriculture, Tajik and Dadras (2011) synthesized novel derivatives that exhibited herbicidal activity against certain plants (Tajik & Dadras, 2011).
properties
IUPAC Name |
5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O/c10-5-8-12-9(13-14-8)6-1-3-7(11)4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZZSCWNPOUYES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368958 | |
Record name | 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | |
CAS RN |
721428-34-8 | |
Record name | 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=721428-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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